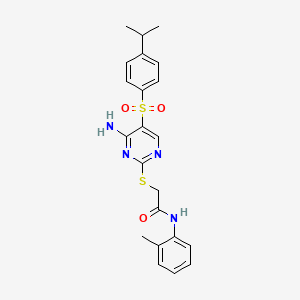

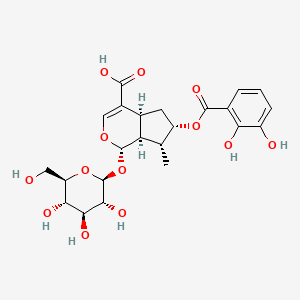

![molecular formula C12H17N3O B2536911 3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2199902-06-0](/img/structure/B2536911.png)

3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane, also known as MPX or MPX-004, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MPX is a bicyclic compound that belongs to the class of azabicyclooctanes, which are known for their pharmacological properties.

Scientific Research Applications

Novel Spirocyclic Diketopiperazine Enantiomers

Variecolortins A-C, isolated from the marine-derived fungus Eurotium sp., feature spirocyclic diketopiperazine enantiomers with unique carbon skeletons, including a 2-oxa-7-azabicyclo[3.2.1]octane core. These compounds exhibit distinct antioxidative and cytotoxic activities, highlighting their potential in drug discovery and biochemical research (Weimao Zhong et al., 2018).

Cycloaddition Reactions

Research on the cycloaddition of methyl acrylate to 5,6-diethyl-1-methyl-3-oxidopyrazinium showcases the synthesis of complex bicyclic structures, demonstrating the compound's utility in creating novel organic molecules (M. Helliwell et al., 2006).

Synthesis of Azabicyclo[3.2.1]octane Derivatives

A study on the diastereoselective construction of the 6-Oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives by the Aza-Prins reaction opens new pathways for the asymmetric synthesis of bicyclic structures, with potential applications in medicinal chemistry (Alejandro Mahía et al., 2017).

Antiprotozoal Activity of Bicyclic Diamines

The investigation of ω-aminoacyl and -alkyl derivatives of bicyclic diamines, including structures similar to azabicyclo[3.2.1]octane, for their antiprotozoal activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense, highlights the biomedical relevance of such compounds (J. Faist et al., 2013).

Natural Occurrence and Synthetic Applications

An extensive review on 2,8-Diheterobicyclo[3.2.1]octane ring systems discusses their natural occurrence, synthesis, and properties. These structures are fundamental in numerous biologically active natural products, showcasing their importance in synthetic organic chemistry and drug design (MariFe Flores & D. Díez, 2014).

properties

IUPAC Name |

3-(6-methylpyrazin-2-yl)oxy-1-azabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9-6-13-7-12(14-9)16-11-8-15-4-2-10(11)3-5-15/h6-7,10-11H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHNYPZVWNXPSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2CN3CCC2CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

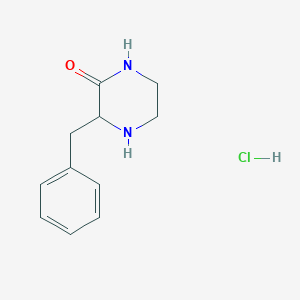

![(4-Benzylpiperazin-1-yl)(3-chloro-5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2536829.png)

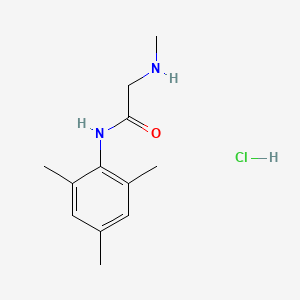

![5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2536830.png)

![2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide](/img/structure/B2536833.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536834.png)

![3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B2536839.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2536841.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2536851.png)